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Compound of Interest

Compound Name: Pentaerythritol tetraricinoleate

Cat. No.: B1165899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Pentaerythritol Tetraricinoleate (PETR), a complex tetraester with significant applications in
various industrial and pharmaceutical fields. Understanding the structural and chemical
properties of PETR is paramount for its effective utilization, and spectroscopic techniques such
as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and
Mass Spectrometry (MS) are indispensable tools for its characterization. This document
outlines the expected spectral data, detailed experimental protocols for analysis, and logical
workflows for data interpretation.

Pentaerythritol tetraricinoleate is synthesized by the esterification of pentaerythritol with four
molecules of ricinoleic acid. This structure imparts unique properties, including high viscosity,
good lubricity, and biodegradability. The presence of hydroxyl groups on the ricinoleic acid
chains offers potential sites for further chemical modification, making PETR a versatile platform
molecule.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis
of Pentaerythritol Tetraricinoleate. This data is synthesized from the known spectral
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characteristics of its constituent parts, pentaerythritol and ricinoleic acid, and corroborated by

data from analogous pentaerythritol tetraesters, such as pentaerythritol tetraoleate.

Table 1: Predicted *H NMR Chemical Shifts for Pentaerythritol Tetraricinoleate

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)
Methylene protons of
, ~4.10 - 4.15 s
pentaerythritol (-CH2-O-C=0)
Olefinic protons (-CH=CH-) ~5.30 - 5.60 m
Methine proton adjacent to
~3.60 m
hydroxyl group (-CH(OH)-)
Methylene protons adjacent to
~2.30 t
the ester carbonyl (-CH2-C=0)
Methylene protons adjacent to
the double bond (-CH:- ~2.00 - 2.20 m
CH=CH- and -CH=CH-CHz2-)
Methylene protons in the alkyl
) ~1.20 - 1.60 m
chain (-(CH2)n-)
Terminal methyl protons (-CHs) ~0.85-0.90 t

Table 2: Predicted 3C NMR Chemical Shifts for Pentaerythritol Tetraricinoleate
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Carbon Predicted Chemical Shift (8, ppm)
Ester carbonyl carbon (-C=0) ~173.21
Olefinic carbons (-CH=CH-) ~125.0 - 135.0
Central quaternary carbon of pentaerythritol (-C- 420
(CH20)a4) '
Methylene carbons of pentaerythritol (-CH2-O- 62.0

C=0) '

Methine carbon adjacent to hydroxyl group (- 710
CH(OH)-) '
Methylene carbons in the alkyl chain (-(CHz2)n-) ~22.0-35.0
Terminal methyl carbon (-CHs) ~14.0

Table 3: Predicted FTIR Absorption Bands for Pentaerythritol Tetraricinoleate

Predicted Wavenumber

Functional Group Intensity
(cm™)
O-H Stretch (from hydroxyl )
o 3200 - 3500 Broad, Medium
group on ricinoleate)
C-H Stretch (aliphatic) 2850 - 3010 Strong
C=0 Stretch (ester) ~1742 Strong
C=C Stretch (alkene) ~1650 Medium-Weak
C-O Stretch (ester) 1160 - 1240 Strong

Table 4: Predicted Mass Spectrometry Data for Pentaerythritol Tetraricinoleate
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lon Predicted m/z Notes

Molecular ion with sodium

adduct. The exact mass will

[M+Na]* ~1319 _ _
depend on the isotopic
composition.
[M+H]* ~1297 Protonated molecular ion.
Fragmentation will likely occur
) ] at the ester linkages, leading
Fragment ions Various

to the loss of ricinoleate

chains.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Pentaerythritol Tetraricinoleate are
provided below. These protocols are based on standard practices for the analysis of large, non-
volatile, and viscous organic molecules.

e 1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Pentaerythritol
tetraricinoleate in 0.5-0.7 mL of deuterated chloroform (CDCIs). Ensure the sample is
fully dissolved; gentle warming or vortexing may be applied.

o Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or
500 MHz instrument.

o H NMR Acquisition:
= Acquire the spectrum at room temperature.
» Use a standard single-pulse experiment.

» Set the spectral width to cover the range of -2 to 12 ppm.
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» Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

» Process the data with Fourier transformation, phase correction, and baseline correction.
Use the residual solvent peak (CHCIs at 7.26 ppm) for referencing.

o 13C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance and sensitivity of the 3C nucleus.

Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.
o Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

o Sample Preparation: As Pentaerythritol tetraricinoleate is a viscous liquid, ATR is the
preferred method. Place a small drop of the neat sample directly onto the ATR crystal
(e.g., diamond or zinc selenide).

o Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

o Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm~1,

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The resulting spectrum will be in absorbance units.

o Data Analysis: Identify the characteristic absorption bands and compare them with the
expected functional groups.

o Electrospray lonization (ESI)-Mass Spectrometry
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o Sample Preparation:

» Prepare a stock solution of Pentaerythritol tetraricinoleate in a suitable organic
solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Further dilute the stock solution with the same solvent to a final concentration of 1-10
pHg/mL. The addition of a small amount of sodium acetate can enhance the formation of
the [M+Na]* adduct for better sensitivity.

o Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-
of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

o Data Acquisition:

» |nfuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10
pL/min).

= Acquire the mass spectrum in positive ion mode.
» Set the mass range to scan up to m/z 2000 or higher to detect the molecular ion.

o Data Analysis: Identify the molecular ion peak ([M+H]* or [M+Na]*) to confirm the
molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis and
interpretation of Pentaerythritol Tetraricinoleate.
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Experimental workflow for the spectroscopic analysis of Pentaerythritol Tetraricinoleate.
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Logical flow for the interpretation of spectroscopic data of Pentaerythritol Tetraricinoleate.

« To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Pentaerythritol Tetraricinoleate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1165899#spectroscopic-analysis-of-pentaerythritol-
tetraricinoleate-nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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